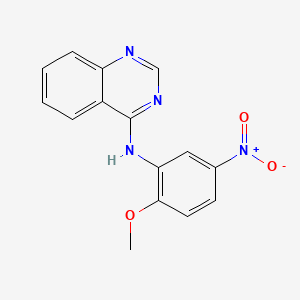

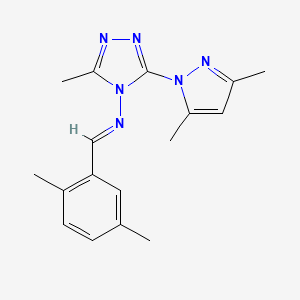

N-(2-methoxy-5-nitrophenyl)-4-quinazolinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-methoxy-5-nitrophenyl)-benzoylacetamide” is a compound provided to early discovery researchers as part of a collection of rare and unique chemicals . It has a linear formula of C16H14N2O5 .

Molecular Structure Analysis

The molecular structure of a similar compound, “N-(2-methoxy-5-nitrophenyl)-benzoylacetamide”, has a molecular weight of 314.3 .

Physical And Chemical Properties Analysis

“N-(2-methoxy-5-nitrophenyl)acetamide” has a molecular formula of C9H10N2O4 and a molecular weight of 210.19 .

Scientific Research Applications

Synthesis and Biological Activities

Synthetic Methodologies and Biological Potentials : The synthesis of N-(2-methoxy-5-nitrophenyl)-4-quinazolinamine derivatives has been explored for their potential biological activities. For instance, the synthesis of compounds exhibiting significant antimalarial, antileishmanial, and antimicrobial activities has been reported. These compounds have shown promising results in vitro against Plasmodium falciparum, Leishmania donovani, and various pathogenic bacteria and fungi. Their potential for antimalarial drug development has been highlighted due to their selective indices and low methemoglobin (MetHb) formation compared to other drugs like primaquine (Kaur et al., 2007).

Antitumor and Antiproliferative Activities : The exploration of quinazoline derivatives for antitumor and antiproliferative activities has been a significant area of research. Studies have synthesized and tested various derivatives for their cytotoxic effects on different cancer cell lines, showing that certain compounds possess potent cytotoxic activities, which could lead to the development of new anticancer agents (Hour et al., 2007).

Chemical and Pharmacological Properties

Synthesis and Characterization : The synthesis of N-(2-methoxy-5-nitrophenyl)-4-quinazolinamine derivatives involves various chemical reactions, aiming to explore their chemical structures and pharmacological properties. These studies provide a foundation for understanding the compound's applications in medicinal chemistry and drug design (Buscemi et al., 1999).

Selective Inhibition and Receptor Binding : Research into the selective inhibition of specific enzymes and receptor binding by quinazoline derivatives has shown promising results. These compounds have been studied for their potential to act as inhibitors for various biological targets, leading to potential applications in treating diseases where such inhibition is beneficial (Takase et al., 1994).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2-methoxy-5-nitrophenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O3/c1-22-14-7-6-10(19(20)21)8-13(14)18-15-11-4-2-3-5-12(11)16-9-17-15/h2-9H,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQSOOXEGYZKER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-2-chloro-6-{[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B5519809.png)

![6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-3-pyridazinol](/img/structure/B5519816.png)

![5,5'-[sulfonylbis(4,1-phenyleneoxy)]bis(2-benzofuran-1,3-dione)](/img/structure/B5519821.png)

![methyl 4-{[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoate](/img/structure/B5519832.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide hydrochloride](/img/structure/B5519864.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[3-(2-methoxyphenyl)propanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5519875.png)

![6-(2-chlorophenyl)-7-methyl-8-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5519879.png)

![4-phenoxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5519880.png)

![1-(2-biphenylyl)-4-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5519883.png)